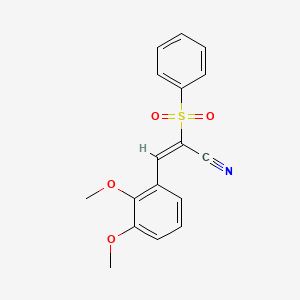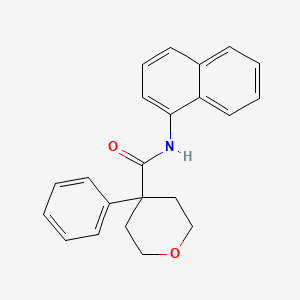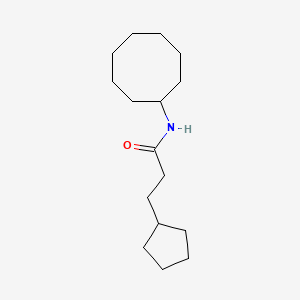
N-(5-chloro-2-pyridinyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives, including those with pyridine substitutions, typically involves reactions such as Michael addition, cyclization, and nucleophilic substitution. For example, a method for synthesizing diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide through a double Michael addition reaction has been described, showcasing the complexity and efficiency of such synthetic routes (Al-Majid et al., 2019).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-pyridinyl)cyclohexanecarboxamide and related compounds has been examined through various techniques like X-ray diffraction. These studies reveal the geometry, bond lengths, angles, and conformation of the cyclohexane and pyridine rings and their interaction with substituents like chlorine. For instance, N,N′-(1,2-cyclohexanediyl)bis(pyridine-2-carboxamide) showcases typical conformations and interactions within its structure (Lin et al., 2001).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, influenced by their functional groups and structural features. Their reactivity can be explored in the context of nucleophilic substitution reactions, hydrogen bonding, and their behavior under different chemical conditions. For example, the reactivity and interaction patterns of N-(5-chloro-2-pyridinyl)cyclohexanecarboxamide derivatives can be inferred from studies on related compounds (Senczyszyn et al., 2013).
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYZJEVPFAWBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5673572.png)

![ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5673587.png)
![3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5673598.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)

![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)
![2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5673624.png)
![(3S*,4S*)-4-methyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5673627.png)
![methyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5673633.png)
![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol](/img/structure/B5673647.png)
![N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5673653.png)